3-Hydroxy-2-methylpentanal is a bifunctional β-hydroxy aldehyde primarily generated via the base-catalyzed self-aldol condensation of propionaldehyde. Characterized by a boiling point of 180.5 °C and a density of 0.943 g/cm³, this compound features both a reactive hydroxyl group and an aldehyde moiety, alongside two stereogenic centers . In industrial and laboratory settings, it serves as a critical intermediate for the synthesis of 1,3-diols, specialized flavor and fragrance compounds, and advanced plasticizer alcohols. Its procurement value lies in its isolated state, offering a controlled starting point for downstream reductions or selective dehydrations without the variability and byproduct formation inherent to crude in situ aldol reactions [1].
Attempting to substitute isolated 3-hydroxy-2-methylpentanal with in situ generation from propionaldehyde frequently fails due to poor reaction selectivity and complex downstream purification. Under standard basic conditions, propionaldehyde condensation yields a dynamic equilibrium mixture containing the target β-hydroxy aldehyde, its dehydrated analog (2-methyl-2-pentenal), and heavier trimeric byproducts [1]. Because the dehydration of 3-hydroxy-2-methylpentanal to the α,β-unsaturated aldehyde is highly sensitive to base concentration and temperature, crude mixtures require energy-intensive fractional distillation that often inadvertently drives further dehydration. Procuring the pre-isolated compound eliminates these selectivity bottlenecks, ensuring quantitative preservation of the β-hydroxy group for applications requiring intact 1,3-oxygenation patterns[2].
The primary advantage of procuring 3-hydroxy-2-methylpentanal lies in bypassing the selectivity challenges of propionaldehyde self-condensation. Catalytic studies demonstrate that controlling the exact ratio of the aldol product to its dehydrated derivative (2-methyl-2-pentenal) requires precise modulation of base concentration and temperature. For example, aqueous base catalysis can yield either the aldol or the enal, but achieving high purity of the aldol in situ without triggering dehydration requires strict kinetic control and immediate quenching [1]. Procuring the isolated compound guarantees a defined starting purity of the β-hydroxy aldehyde, preventing yield losses to the enal during the synthesis of saturated diols.
| Evidence Dimension | Initial purity of β-hydroxy aldehyde for downstream synthesis |
| Target Compound Data | 100% isolated starting material (3-hydroxy-2-methylpentanal) |
| Comparator Or Baseline | In situ propionaldehyde condensation (yields dynamic mixtures of aldol, 2-methyl-2-pentenal, and trimers) |
| Quantified Difference | Eliminates variable yield losses to dehydration and oligomerization byproducts |
| Conditions | Standard base-catalyzed synthesis workflows |
Procuring the isolated compound removes the need for complex, thermally sensitive purification steps, directly improving the yield of downstream 1,3-diol derivatives.
3-Hydroxy-2-methylpentanal exhibits a significantly higher boiling point (180.5 °C) compared to both its precursor, propionaldehyde (48 °C), and its dehydrated counterpart, 2-methyl-2-pentenal (134 °C). This wide boiling point differential allows for effective fractional distillation; however, the elevated temperature required for its distillation at atmospheric pressure (760 mmHg) can induce thermal dehydration if not carefully controlled. Industrial procurement of the purified compound shifts this thermal processing burden away from the end-user, providing a stable, ready-to-use intermediate for temperature-sensitive formulations.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 180.5 °C at 760 mmHg |
| Comparator Or Baseline | 2-Methyl-2-pentenal (134 °C) and Propionaldehyde (48 °C) |
| Quantified Difference | +46.5 °C higher boiling point than the dehydrated enal |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The distinct boiling point profile dictates that buyers must carefully manage thermal exposure during processing to prevent unwanted dehydration, making pre-purified procurement highly advantageous.
The chemical structure of 3-hydroxy-2-methylpentanal retains an oxygen-to-carbon ratio of 2:6, featuring both a hydroxyl and an aldehyde group. When subjected to catalytic hydrogenation, this compound selectively reduces to 2-methyl-1,3-pentanediol [1]. In contrast, attempting to use the dehydrated comparator, 2-methyl-2-pentenal (O:C ratio 1:6), restricts downstream reduction products to 2-methylpentanal or 2-methyl-1-pentanol. Because the dehydration step is irreversible under reductive conditions, the intact β-hydroxy aldehyde is strictly required for any synthesis targeting 1,3-oxygenated aliphatic chains.
| Evidence Dimension | Downstream Hydrogenation Products |
| Target Compound Data | Yields 2-methyl-1,3-pentanediol (retention of 2 oxygen atoms) |
| Comparator Or Baseline | 2-Methyl-2-pentenal (yields 2-methyl-1-pentanol, 1 oxygen atom) |
| Quantified Difference | Absolute preservation of the β-hydroxyl group |
| Conditions | Catalytic hydrogenation conditions |
Buyers manufacturing plasticizers or specialized diols must select the aldol over the enal, as the latter cannot be re-hydrated to the 1,3-diol under standard industrial reduction conditions.
Directly leveraging its bifunctional nature, 3-hydroxy-2-methylpentanal serves as a direct precursor for catalytic hydrogenation to 1,3-diols, which are critical building blocks for advanced plasticizers, polyurethanes, and polyester resins [1].
The compound's intact β-hydroxy aldehyde structure provides a specific fruity odor profile and serves as a direct intermediate for synthesizing flavor esters that cannot be accessed via the dehydrated 2-methyl-2-pentenal .
Possessing two stereogenic centers at the C2 and C3 positions, the isolated compound is utilized in laboratory settings as a building block for complex natural product synthesis, where starting with a defined aldol is preferable to crude in situ generation [1].
Irritant